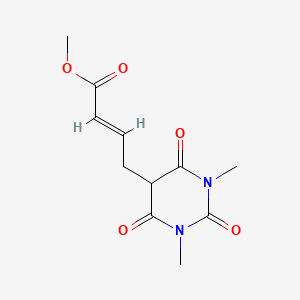

methyl (E)-4-(1,3-dimethyl-2,4,6-trioxohexahydro-5-pyrimidinyl)-2-butenoate

Description

Methyl (E)-4-(1,3-dimethyl-2,4,6-trioxohexahydro-5-pyrimidinyl)-2-butenoate is a structurally complex ester derivative featuring a conjugated (E)-2-butenoate backbone linked to a 1,3-dimethyl-2,4,6-trioxohexahydropyrimidine ring. This compound is characterized by its α,β-unsaturated ester moiety and a highly oxidized pyrimidinyl substituent, which may confer unique reactivity and biological activity.

Properties

IUPAC Name |

methyl (E)-4-(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-yl)but-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5/c1-12-9(15)7(5-4-6-8(14)18-3)10(16)13(2)11(12)17/h4,6-7H,5H2,1-3H3/b6-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVKUQFXFJVJUSO-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(C(=O)N(C1=O)C)CC=CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)C(C(=O)N(C1=O)C)C/C=C/C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl (E)-4-(1,3-dimethyl-2,4,6-trioxohexahydro-5-pyrimidinyl)-2-butenoate is a compound with notable biological activity. Its structure includes a pyrimidine moiety, which is often associated with various pharmacological effects. This article explores its biological activity, including antimicrobial and anticancer properties, supported by data tables and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄N₂O₅ |

| Molecular Weight | 254.24 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not specified |

Antimicrobial Activity

Research has shown that compounds containing pyrimidine derivatives exhibit significant antimicrobial properties. This compound has been tested against various pathogens.

Antibacterial Efficacy

In a study assessing the antibacterial activity of similar compounds, it was found that certain pyrimidine derivatives demonstrated effectiveness against multidrug-resistant organisms (MDROs). The following table summarizes the zones of inhibition observed for related compounds:

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Methicillin-resistant S. aureus (MRSA) | 15 |

| Pseudomonas aeruginosa | 12 |

| Salmonella spp. | 10 |

| Klebsiella pneumoniae | 8 |

These findings suggest that this compound could possess similar antibacterial properties.

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies have indicated that pyrimidine derivatives can inhibit the growth of various tumor cell lines.

Case Study: Growth Inhibition in Tumor Cell Lines

A study investigated the growth inhibitory effects of this compound on different cancer cell lines using the MTT assay. The results are summarized in the following table:

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 20 |

These results indicate that the compound exhibits promising anticancer activity with relatively low IC₅₀ values.

The biological activity of this compound is attributed to its ability to interfere with cellular processes in both microbial and cancer cells. It is hypothesized that the compound may inhibit nucleic acid synthesis or disrupt metabolic pathways critical for cell survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally or functionally related esters and heterocycles, as outlined below:

Table 1: Structural and Functional Comparison

Key Findings:

Reactivity and Stability: The α,β-unsaturated ester in this compound may exhibit Michael addition reactivity similar to mevinphos, a known insecticide. However, the trioxopyrimidine substituent likely enhances electrophilicity compared to mevinphos’s phosphoryl group .

Biological Activity: Mevinphos’s insecticidal activity arises from its phosphorylation of acetylcholinesterase. In contrast, the pyrimidinyl group in the target compound may interact with biological targets via hydrogen bonding or π-stacking, common in pyrimidine-based pharmaceuticals . Pyrazole-pyran hybrids (e.g., compound 11b ) demonstrate antimicrobial activity, suggesting that the pyrimidinyl-2-butenoate structure could be explored for similar bioactivity.

Synthetic Methodology: The synthesis of analogous compounds (e.g., pyrazole derivatives in ) often involves refluxing with malononitrile or ethyl cyanoacetate in 1,4-dioxane with triethylamine. This suggests that the target compound might be synthesized via similar multicomponent reactions, though the trioxopyrimidine moiety would require additional oxidation steps.

Structural Complexity :

- The thiazolo-pyrimidine derivative in highlights the trend of combining heterocycles with ester functionalities for enhanced bioactivity. The target compound’s trioxopyrimidine group offers a distinct oxidation state compared to thiazolo-pyrimidines, which could influence redox properties or target selectivity.

Q & A

Q. What are the common synthetic routes for methyl (E)-4-(1,3-dimethyl-2,4,6-trioxohexahydro-5-pyrimidinyl)-2-butenoate, and how can reaction conditions be optimized for yield?

Answer: Synthesis typically involves multi-step reactions, including cyclocondensation of substituted pyrimidinones with α,β-unsaturated esters. Key variables influencing yield include solvent polarity, temperature, and catalyst selection. For optimization, employ a Design of Experiments (DOE) approach, such as randomized block designs with split-plot configurations to test variables like reaction time (60–120 min), temperature (80–120°C), and catalyst loading (5–15 mol%) . Post-reaction purification via column chromatography or recrystallization is critical for isolating the (E)-isomer.

Q. Which spectroscopic techniques are most effective for characterizing the structure and stereochemistry of this compound?

Answer:

- NMR Spectroscopy : H and C NMR confirm regiochemistry and isomer purity. The (E)-configuration of the butenoate moiety is identified via coupling constants () between vinylic protons.

- X-ray Crystallography : Resolves absolute stereochemistry and crystal packing interactions, particularly for the hexahydropyrimidinyl core.

- Mass Spectrometry (HRMS) : Validates molecular formula and fragmentation patterns .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Answer: Conduct accelerated stability studies using ICH guidelines:

- Thermal Stability : Store samples at 25°C, 40°C, and 60°C for 0–12 weeks. Monitor degradation via HPLC.

- Photostability : Expose to UV-Vis light (ICH Q1B) and track changes in absorbance spectra.

- Hydrolytic Stability : Test in buffers (pH 1–13) at 37°C; quantify intact compound using LC-MS .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Answer:

- Enzyme Inhibition Assays : Use fluorogenic substrates to measure inhibition of target enzymes (e.g., kinases, proteases).

- Cytotoxicity Screening : Employ MTT assays on cell lines (e.g., HEK293, HeLa) with IC calculations.

- Binding Studies : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify interactions with proteins/DNA .

Q. How can researchers differentiate between (E)- and (Z)-isomers during synthesis?

Answer:

- Steric Control : Use bulky substituents (e.g., tert-butyl groups) to favor the (E)-isomer via thermodynamic control.

- Chromatographic Separation : Optimize HPLC conditions with chiral columns (e.g., Chiralpak IA) and polar mobile phases (hexane:isopropanol 90:10).

- NOE Spectroscopy : Detect spatial proximity of protons to confirm stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data under varying pH conditions?

Answer:

- Systematic pH-Dependent Studies : Perform kinetic assays at pH 2–12, monitoring reaction rates via UV-Vis or NMR. For example, hydrolysis of the butenoate ester is pH-sensitive, with faster degradation under alkaline conditions.

- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict transition states and correlate with experimental data .

Q. What strategies optimize the compound’s solubility and bioavailability for pharmacological studies?

Answer:

- Salt Formation : Screen counterions (e.g., HCl, sodium) to enhance aqueous solubility.

- Nanoparticle Formulation : Use PLGA or liposomal carriers to improve dissolution rates.

- LogP Optimization : Introduce polar groups (e.g., hydroxyl, amine) while maintaining lipophilic balance (target LogP 2–4) .

Q. How can mechanistic studies elucidate the compound’s role in inhibiting enzymatic pathways?

Answer:

- Kinetic Analysis : Determine , , and inhibition constants () using Lineweaver-Burk plots.

- X-ray Co-Crystallization : Resolve enzyme-inhibitor complexes to identify binding motifs (e.g., hydrogen bonds with pyrimidinyl oxygens).

- Mutagenesis Studies : Modify active-site residues (e.g., Ala-scanning) to validate interaction hotspots .

Q. What advanced computational approaches predict the compound’s environmental fate and toxicity?

Answer:

- QSAR Models : Train on datasets (e.g., ECOTOX) to estimate biodegradation half-lives and ecotoxicity.

- Molecular Dynamics (MD) Simulations : Simulate interactions with soil organic matter or aquatic organisms.

- Read-Across Analysis : Compare with structurally similar compounds (e.g., trioxo-pyrimidine analogs) for hazard profiling .

Q. How can researchers design robust structure-activity relationship (SAR) studies for derivatives?

Answer:

- Fragment-Based Design : Synthesize analogs with modifications to the pyrimidinyl core (e.g., halogenation) or butenoate chain (e.g., elongation).

- Multivariate Analysis : Use PCA or PLS regression to correlate structural descriptors (e.g., Hammett σ, molar refractivity) with bioactivity data.

- High-Throughput Screening (HTS) : Test 100–1,000 derivatives in parallel using automated platforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.